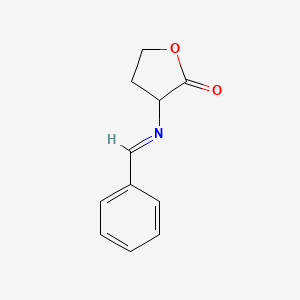
3-(Benzylideneamino)dihydrofuran-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzylideneamino)dihydrofuran-2(3H)-one is an organic compound that belongs to the class of dihydrofurans This compound is characterized by the presence of a benzylideneamino group attached to a dihydrofuranone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzylideneamino)dihydrofuran-2(3H)-one typically involves the condensation of benzaldehyde with dihydrofuran-2(3H)-one in the presence of an appropriate catalyst. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of heterogeneous catalysts can also enhance the efficiency of the reaction and reduce the need for extensive purification steps.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Benzylideneamino)dihydrofuran-2(3H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the benzylideneamino group to a benzylamino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylideneamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of benzylideneamino-oxo-dihydrofuranone.
Reduction: Formation of 3-(Benzylamino)dihydrofuran-2(3H)-one.
Substitution: Formation of substituted benzylideneamino derivatives.
Applications De Recherche Scientifique
3-(Benzylideneamino)dihydrofuran-2(3H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-(Benzylideneamino)dihydrofuran-2(3H)-one involves its interaction with specific molecular targets. The benzylideneamino group can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The dihydrofuranone ring can also participate in various chemical reactions, contributing to the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydrofuran: A simpler dihydrofuran compound without the benzylideneamino group.
2,5-Dihydrofuran: Another dihydrofuran isomer with different substitution patterns.
3-(Benzylamino)dihydrofuran-2(3H)-one: A reduced form of the target compound.
Uniqueness
3-(Benzylideneamino)dihydrofuran-2(3H)-one is unique due to the presence of the benzylideneamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H11NO2 |
|---|---|
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
3-(benzylideneamino)oxolan-2-one |
InChI |
InChI=1S/C11H11NO2/c13-11-10(6-7-14-11)12-8-9-4-2-1-3-5-9/h1-5,8,10H,6-7H2 |
Clé InChI |
XRHOVOYUYRZSGN-UHFFFAOYSA-N |
SMILES canonique |
C1COC(=O)C1N=CC2=CC=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














